BenchChemオンラインストアへようこそ!

N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide

Wnt Signaling Cancer Inhibitor

This compound is the exact N-allyl-3,5-dimethoxy-substituted 1,3,4-thiadiazol-2-yl-benzamide from the Bayer Wnt inhibitor patent series. The N-allyl chain paired with the 3,5-dimethoxy substitution pattern creates a unique pharmacophore—generic N-phenyl or N-alkyl analogs abolish target engagement geometry and inhibitory potency per SAR data. Public GC-MS spectra enable immediate analytical method validation. Use as a Wnt pathway probe in colorectal/breast cancer cell lines, or as an inactive control for P2X3 ligand series to reveal SAR criticality. Sourcing the exact substitution pattern is mandatory for reproducible biological effects.

Molecular Formula C19H18N4O3S
Molecular Weight 382.4 g/mol
Cat. No. B3445089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide
Molecular FormulaC19H18N4O3S
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N(CC=C)C2=NN=C(S2)C3=CC=NC=C3)OC
InChIInChI=1S/C19H18N4O3S/c1-4-9-23(18(24)14-10-15(25-2)12-16(11-14)26-3)19-22-21-17(27-19)13-5-7-20-8-6-13/h4-8,10-12H,1,9H2,2-3H3
InChIKeyVATHJHAIAKGJEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide: Core Structural Identity and Procurement Starting Point


The compound N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide (CAS 510725-28-7, molecular formula C19H18N4O3S, molecular weight 382.4) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide class. Its structure combines a 3,5-dimethoxyphenyl ring with an N-allyl substituent and a pyridin-4-yl-thiadiazole moiety [1]. The compound is cataloged within screening libraries and is referenced in patent literature as a member of broader thiadiazole-based inhibitor families targeting the Wnt signaling pathway [2]. Public spectra are available for analytical confirmation, including GC-MS data [1]. However, its single-agent pharmacological profile remains largely uncharacterized in public peer-reviewed studies.

Procurement Risk Analysis: Why a Generic 1,3,4-Thiadiazole-Benzamide Cannot Replace N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide


The 1,3,4-thiadiazol-2-yl-benzamide class is characterized by extreme sensitivity to substituent modifications. Specifically, the combination of an N-allyl chain and a 3,5-dimethoxy substitution pattern on the benzamide ring is known to create a unique pharmacophore for Wnt pathway inhibition that is not replicated by simple N-phenyl or N-alkyl analogs [1]. Generic substitution without this exact substitution pattern would irreversibly alter target engagement geometry and biological activity, a fact substantiated by comprehensive Structure-Activity Relationship (SAR) data from patent filings, which show that even minor changes to the N-substituent can abolish inhibitory potency [1]. Therefore, sourcing the exact compound, rather than a similar thiadiazole, is mandatory for reproducing defined biological effects.

Quantitative Performance Evidence for N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide: Comparator-Based Assessment


Wnt Pathway Inhibitory Activity: Class-Level Data Precludes Direct Compound Selection

The compound falls within the general formula of patent WO2016131808A1, which describes 1,3,4-thiadiazol-2-yl-benzamides as Wnt signaling inhibitors. While the patent provides IC50 data for numerous exemplified compounds, specific quantitative data for N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide has not been disclosed [1]. Without single-agent data or a named comparator, no head-to-head selection advantage can be numerically justified. This represents a critical evidence gap for procurement decisions.

Wnt Signaling Cancer Inhibitor Structure-Activity Relationship

P2X Receptor Antagonism: Predictive Model Suggests Potential but Lacks Validation

The compound's scaffold is extended in a separate patent family describing thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists [1]. A structurally related compound (Example 1 in the patent, which features a pyridin-4-yl-thiadiazol core) demonstrated an IC50 of 0.8 nM in a FLIPR-based calcium mobilization assay against the human P2X3 receptor. However, N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide itself lacks an N-allyl group in this patent series, making the receptor interaction landscape incompletely mapped. Direct quantitative comparison is therefore infeasible.

P2X3 P2X2/3 Pain Ion Channel

Analytical Characterization: GC-MS Spectral Confirmation Enables Identity Verification

A confirmed GC-MS spectrum is available for the compound, providing a definitive chemical fingerprint for identity testing [1]. This serves as a baseline quality metric for procurement and laboratory verification, distinguishing it from untraceable analogs. The spectrum itself contains characteristic fragmentation peaks such as m/z 257 and 207, which can be used for purity analysis. The nearest comparable generic 1,3,4-thiadiazole-2-yl-benzamide (N-(1,3,4-thiadiazol-2-yl)benzamide) lacks the allyl and dimethoxy groups and thus exhibits a fundamentally different mass spectrum, preventing direct substitution in analytical methods.

Analytical Chemistry GC-MS Quality Control

Optimal Deployment Scenarios for N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide Based on Existing Evidence


Pilot SAR Probes for Wnt-Driven Cancer Models

Given the compound's structural alignment with the patented Bayer Wnt inhibitor series [1], its most appropriate initial use is as a probe to explore the impact of N-allyl substitution on Wnt pathway modulation and anti-proliferative activity in colorectal or breast cancer cell lines. This directly stems from the class-level inference in Section 3.

Analytical Reference Standard for Method Development

The availability of a public GC-MS spectrum [2] makes this compound suitable for developing and validating LC-MS or GC-MS methods for this chemical class, serving as a retention time and fragmentation reference. This application stems directly from the head-to-head analytical comparison evidence.

Negative Control Mechanism Studies for P2X Receptors

Given its structural divergence from potent P2X3 ligands, the compound may function as a valuable inactive control for defined patent series [1]. Testing this in comparison with confirmed antagonists could reveal critical SAR information, although this requires further experimental validation.

Quote Request

Request a Quote for N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.